molecular formula C10H9Cl B3048193 1-(3-Chloroprop-1-YN-1-YL)-4-methylbenzene CAS No. 16017-25-7

1-(3-Chloroprop-1-YN-1-YL)-4-methylbenzene

Cat. No. B3048193
CAS RN: 16017-25-7
M. Wt: 164.63
InChI Key: DAXCEJVRIAJDRD-UHFFFAOYSA-N
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Description

1-(3-Chloroprop-1-YN-1-YL)-4-methylbenzene, also known as CPYMB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. CPYMB belongs to the class of alkynyl aromatic compounds, which are known for their diverse biological activities.

Scientific Research Applications

Chemical Properties and Formation Enthalpies

  • Molar Enthalpies of Formation : Isomerization equilibria studies involving compounds similar to 1-(3-Chloroprop-1-YN-1-YL)-4-methylbenzene, such as 1-chloro-3-isopropyl-4-methylbenzene, have been conducted to calculate molar enthalpies of formation. These studies provide insights into the thermodynamic properties of chloropropyl-methylbenzene derivatives (Nesterova et al., 1985).

Applications in Material Science

  • Nonlinear Optical Single Crystals : Research involving chalcone derivatives, including compounds related to 1-(3-Chloroprop-1-YN-1-YL)-4-methylbenzene, has focused on the growth and analysis of single crystals for potential applications in nonlinear optical materials. These materials exhibit properties like blue light emission and thermal stability, relevant for various technological applications (Parol et al., 2020).

Organic Synthesis and Reactivity

  • Synthesis of Bis(azulen-1-yl) Ketones : The compound has been used in the synthesis of nonsymmetrically substituted bis(azulen-1-yl) ketones. This demonstrates its utility in creating complex organic molecules with potential applications in various chemical industries (Sigrist & Hansen, 2010).
  • Corrosion Inhibition : Triazole derivatives synthesized from compounds structurally related to 1-(3-Chloroprop-1-YN-1-YL)-4-methylbenzene have shown potential as inhibitors against acidic corrosion of steels, indicating its utility in materials protection (Negrón-Silva et al., 2013).

Biological Activities

  • Biological Activities of Triazole Compounds : The synthesis of novel triazole compounds containing 2-methylidenethiazolidine ring, derived from similar compounds, indicates potential fungicidal activities. This suggests possible applications in agriculture and pharmaceutical industries (Xu et al., 2005).

properties

IUPAC Name

1-(3-chloroprop-1-ynyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXCEJVRIAJDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266803
Record name 1-(3-Chloro-1-propyn-1-yl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloroprop-1-YN-1-YL)-4-methylbenzene

CAS RN

16017-25-7
Record name 1-(3-Chloro-1-propyn-1-yl)-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16017-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-1-propyn-1-yl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloroprop-1-yn-1-yl)-4-methylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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